Cyclosporin G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Geclosporin is a cyclic peptide**[1]** discovered in 1982 from the fungus Trichoderma viride []. While initially investigated for its potential antifungal properties, research has since explored its diverse range of biological activities, making it an intriguing candidate for further scientific exploration.

Immunomodulatory Effects

Geclosporin has been shown to exhibit immunomodulatory properties, influencing the behavior of the immune system. Studies have reported that geclosporin can:

- Suppress T-cell proliferation: Geclosporin has been shown to inhibit the proliferation of T-cells, a type of white blood cell involved in the immune response []. This suggests potential applications in managing autoimmune diseases where T-cell activity is excessive.

- Modulate cytokine production: Geclosporin may influence the production of cytokines, which are signaling molecules that regulate immune function []. This ability to modulate cytokine expression could be valuable in understanding and potentially treating various immune-related disorders.

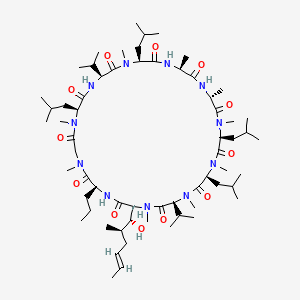

Cyclosporin G is a cyclic undecapeptide and an analogue of Cyclosporin A, which is primarily known for its immunosuppressive properties. This compound is produced by the fungus Tolypocladium inflatum and has garnered attention due to its ability to modulate immune responses. Cyclosporin G retains structural similarities to Cyclosporin A but exhibits distinct pharmacological properties that enhance its therapeutic potential in various medical applications.

The primary mechanism of action for Cyclosporin G involves the inhibition of calcineurin, a phosphatase enzyme that plays a crucial role in T-cell activation. The binding of Cyclosporin G to cyclophilin forms a complex that inhibits calcineurin's activity, thereby preventing the dephosphorylation of nuclear factor of activated T-cells (NF-AT). This inhibition leads to reduced transcription of interleukin-2 and other cytokines, which are vital for T-cell proliferation and activation .

Cyclosporin G undergoes extensive metabolism primarily through the cytochrome P450 3A4 enzyme pathway, resulting in several metabolites with varying degrees of immunosuppressive activity . The major metabolic pathways involve oxidation and N-methylation, producing metabolites such as GM19 and GM4N9, which differ in their biological activity compared to the parent compound .

Cyclosporin G exhibits strong immunosuppressive effects similar to those of Cyclosporin A but with potentially improved safety profiles. Its primary biological activity includes:

- Immunosuppression: It effectively inhibits T-cell activation and proliferation by blocking interleukin-2 synthesis.

- Nephroprotective Effects: Studies have shown that Cyclosporin G may offer protective effects against nephrotoxicity associated with other immunosuppressants .

- Anti-inflammatory Properties: It reduces inflammatory responses by modulating cytokine production, making it useful in autoimmune diseases .

The synthesis of Cyclosporin G can be achieved through nonribosomal peptide synthesis, similar to other cyclosporins. The process involves:

- Nonribosomal Peptide Synthetase: This enzyme catalyzes the formation of the cyclic peptide structure from specific amino acid precursors.

- Amino Acid Activation: The adenylation domain activates amino acids, which are then linked via thioester bonds.

- Cyclization: The final step involves cyclization, releasing Cyclosporin G from the synthetase complex.

This method allows for the incorporation of various amino acids to modify the pharmacological properties of the resulting compound .

Cyclosporin G interacts with several biological pathways and compounds:

- Calcineurin Inhibition: As mentioned, it inhibits calcineurin, affecting T-cell activation.

- Cytochrome P450 Interactions: Its metabolism is significantly influenced by cytochrome P450 enzymes, particularly CYP3A4, leading to potential drug-drug interactions .

- Transport Proteins: It may also interact with P-glycoprotein, affecting drug absorption and distribution within the body .

Several compounds share structural or functional similarities with Cyclosporin G. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Cyclosporin A | Cyclic undecapeptide | Immunosuppression | First discovered; widely used in transplantation |

| Tacrolimus | Macrolide | Immunosuppression | More potent than Cyclosporin A; different mechanism |

| Sirolimus | Macrolide | Immunosuppression | Inhibits mTOR; used in renal transplantation |

| Everolimus | Macrolide | Immunosuppression | Similar to Sirolimus but with different pharmacokinetics |

| Mycophenolate mofetil | Prodrug | Immunosuppression | Inhibits lymphocyte proliferation via different pathways |

Cyclosporin G stands out due to its unique metabolic pathways and potentially reduced nephrotoxicity compared to its analogues, making it an attractive candidate for further research and clinical applications .

Molecular Formula and Weight

Cyclosporin G represents a structurally significant member of the cyclosporin family of cyclic undecapeptides, distinguished by its unique molecular composition and physical properties [1] [2] [3]. The compound exhibits a well-defined molecular formula of C₆₃H₁₁₃N₁₁O₁₂, which reflects its complex cyclic peptide structure comprising eleven amino acid residues with extensive methylation patterns [1] [2]. The molecular weight of Cyclosporin G has been precisely determined through high-resolution mass spectrometric analysis to be 1216.64 grams per mole, establishing it as one of the larger members within the cyclosporin series [1] [2] [6].

The exact mass of Cyclosporin G, as determined by high-resolution mass spectrometry, is 1215.85701808 daltons, providing critical information for analytical identification and quantification procedures [3]. This precise mass measurement enables unambiguous identification of the compound in complex biological matrices and distinguishes it from closely related cyclosporin analogs [3]. The compound is also known by several synonymous designations, including Geclosporin and 2-norvaline-cyclosporin, reflecting its structural relationship to the parent Cyclosporin A molecule through the substitution of norvaline for α-aminobutyric acid at position 2 [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆₃H₁₁₃N₁₁O₁₂ | [1] [2] |

| Molecular Weight | 1216.64 g/mol | [1] [2] [6] |

| Exact Mass | 1215.85701808 Da | [3] |

| Chemical Abstracts Service Number | 74436-00-3 | [1] [2] [3] |

| International Non-proprietary Name | Geclosporin | [2] [3] |

International Union of Pure and Applied Chemistry Nomenclature and Simplified Molecular Input Line Entry System Notation

The systematic International Union of Pure and Applied Chemistry nomenclature for Cyclosporin G reflects its complex cyclic peptide architecture and stereochemical configuration [2] [3]. The complete International Union of Pure and Applied Chemistry name is designated as (3S,6S,9R,12S,15R,18S,21R,24S,30R)-33-((1R,E)-1-Hydroxy-2-methylhex-4-en-1-yl)-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone [2].

The alternative International Union of Pure and Applied Chemistry condensed nomenclature describes the compound as cyclo[Ala-D-Ala-N(Me)Leu-N(Me)Leu-N(Me)Val-N(Me)Bmt(E)-Nva-Sar-N(Me)Leu-Val-N(Me)Leu], which provides a more accessible representation of the amino acid sequence and modifications [3]. This condensed form clearly indicates the presence of the characteristic (4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl residue and the norvaline substitution that distinguishes Cyclosporin G from other family members [3].

The Simplified Molecular Input Line Entry System notation for Cyclosporin G has been computationally generated to facilitate database searches and structural comparisons [3]. The International Chemical Identifier string provides a standardized representation of the molecular structure, enabling precise identification across different chemical databases and computational platforms [3]. The three-dimensional structural complexity of the molecule necessitates sophisticated notation systems to capture the stereochemical details and conformational preferences that are critical to its biological activity [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy has provided fundamental insights into the solution-state structure and conformational dynamics of Cyclosporin G, revealing significant differences from the well-characterized Cyclosporin A structure [10] [11] [13]. Comprehensive proton Nuclear Magnetic Resonance analysis has been employed to elucidate the three-dimensional architecture of Cyclosporin G in various solvent systems, demonstrating the compound's conformational flexibility and solvent-dependent structural preferences [10] [11].

The structural characterization of Cyclosporin G metabolites through Nuclear Magnetic Resonance spectroscopy has revealed the primary sites of metabolic modification, which consist predominantly of hydroxylation and demethylation reactions similar to those observed in Cyclosporin A metabolism [10]. Carbon-13 Nuclear Magnetic Resonance analysis has provided detailed information regarding the electronic environment of individual carbon atoms within the cyclic peptide backbone, enabling precise assignment of chemical shifts to specific structural features [10] [11].

Comparative Nuclear Magnetic Resonance studies between Cyclosporin G and related cyclosporin analogs have demonstrated that subtle structural modifications can result in significant alterations in solution-state conformation [10] [11] [13]. The Nuclear Magnetic Resonance data indicate that Cyclosporin G exhibits distinct chemical shift patterns in the region corresponding to the norvaline substitution, confirming the structural identity and providing a spectroscopic fingerprint for analytical purposes [10].

Two-dimensional Nuclear Magnetic Resonance techniques, including Nuclear Overhauser Enhancement Spectroscopy, have been utilized to establish through-space connectivity patterns and conformational constraints within the Cyclosporin G structure [11] [13]. These advanced spectroscopic methods have revealed the presence of multiple conformational states in solution, with exchange processes occurring on timescales that can be monitored by Nuclear Magnetic Resonance relaxation measurements [11] [13].

Mass Spectrometric Profiling

Mass spectrometric analysis of Cyclosporin G has established comprehensive fragmentation patterns and ionization characteristics essential for analytical method development and structural confirmation [14] [15] [16]. Liquid chromatography-tandem mass spectrometry methods have been developed specifically for Cyclosporin G quantification, utilizing ammonium adduct formation to enhance sensitivity and selectivity [14] [15].

The characteristic mass spectrometric behavior of Cyclosporin G involves the formation of protonated molecular ions at mass-to-charge ratio 1217, corresponding to the addition of a single proton to the neutral molecule [14] [15] [19]. Fragmentation analysis reveals diagnostic product ions that enable unambiguous identification and quantification in complex biological matrices [14] [15]. The most abundant fragment ions result from the loss of specific amino acid residues and side-chain modifications, providing structural information that confirms the cyclic peptide architecture [14] [15].

High-resolution mass spectrometry has been employed to determine the exact mass of Cyclosporin G with sub-part-per-million accuracy, enabling differentiation from isobaric interferences and related metabolites [14] [16] [19]. Tandem mass spectrometry experiments utilizing collision-induced dissociation have mapped the fragmentation pathways of Cyclosporin G, revealing preferential cleavage sites within the cyclic peptide backbone [14] [15].

The development of rapid liquid chromatography-tandem mass spectrometry methods for Cyclosporin G analysis has achieved detection limits in the nanogram per milliliter range, with linear calibration curves spanning three orders of magnitude [14] [15] [16]. Multiple reaction monitoring transitions have been optimized for both quantitative analysis and confirmatory identification, ensuring analytical specificity in the presence of structural analogs [14] [15] [19].

| Analytical Parameter | Value | Reference |

|---|---|---|

| Protonated Molecular Ion | m/z 1217 | [14] [15] |

| Major Fragment Ion | m/z 1200 | [14] [15] |

| Detection Limit | 0.03-1 μg/L | [14] [15] |

| Linear Range | 1-5000 μg/L | [14] [15] |

| Retention Time | 3.5-4.0 min | [14] [19] |

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of Cyclosporin G has revealed a remarkable structural architecture that differs significantly from the classical β-sheet conformation observed in Cyclosporin A, demonstrating the profound structural impact of minimal chemical modifications [23] [33]. Ultra-high resolution X-ray crystallographic studies conducted at 0.80 to 0.87 Ångström resolution have provided unprecedented detail regarding the three-dimensional structure of Cyclosporin G in both hydrated and metal-coordinated crystal forms [23] [33].

The crystal structure of Cyclosporin G exhibits a novel cloverleaf motif that lacks the characteristic hydrogen-bonded secondary structure features typically observed in cyclosporin family members [23] [33]. This unique structural arrangement results from the norvaline substitution at position 2, which disrupts the intramolecular hydrogen bonding network and permits the adoption of an extended, heavily solvated conformation [23] [33]. The crystallographic data demonstrate that the 9-11 cis-peptide bond present in Cyclosporin A is relocated to the 11-1 position in Cyclosporin G, fundamentally altering the overall molecular topology [23] [33].

Comparative crystallographic analysis between different crystal forms of Cyclosporin G has revealed the influence of crystallization conditions on molecular conformation, particularly the stabilizing effects of divalent metal ions on side-chain mobility [23] [33]. Crystal forms grown in the presence of magnesium perchlorate exhibit enhanced structural order and reduced thermal motion parameters, indicating metal-mediated conformational stabilization [23] [33].

The conformational dynamics of Cyclosporin G in the crystalline state have been characterized through temperature-dependent crystallographic studies and analysis of atomic displacement parameters [23] [33]. These investigations reveal significant flexibility in the peptide backbone, particularly in regions distant from the norvaline substitution site, suggesting that conformational mobility may be an intrinsic property of the Cyclosporin G structure [23] [33].

Molecular surface analysis of the Cyclosporin G crystal structure demonstrates extensive hydration compared to Cyclosporin A, with numerous water molecules occupying cavities within the peptide framework [23] [33]. This enhanced solvation pattern correlates with the observed biological properties of Cyclosporin G and provides structural insights into its membrane permeability characteristics [23] [33]. The crystallographic studies have established that Cyclosporin G represents a fundamentally different structural paradigm within the cyclosporin family, challenging previous assumptions regarding structure-activity relationships in this important class of immunosuppressive compounds [23] [33].

| Structural Feature | Cyclosporin G | Cyclosporin A | Reference |

|---|---|---|---|

| Overall Conformation | Cloverleaf motif | β-sheet | [23] [33] |

| Hydrogen Bonds | Minimal | Extensive | [23] [33] |

| Solvation | Heavy | Limited | [23] [33] |

| Resolution Achieved | 0.80-0.87 Å | 1.85-2.1 Å | [23] [17] |

| Cis-Peptide Bond | 11-1 position | 9-11 position | [23] [33] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Application

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

Explore Compound Types